2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride
Description
2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative featuring a piperidine ring fused to the benzimidazole core. The hydrochloride salt improves solubility and bioavailability, making it suitable for pharmaceutical applications. This compound is synthesized via nucleophilic substitution or condensation reactions involving benzimidazole precursors and piperidine derivatives under controlled conditions .
Properties
IUPAC Name |
2-piperidin-2-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFLSKXTTKKAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586004 | |
| Record name | 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052546-11-8 | |
| Record name | 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with a piperidine derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with 2-chloropyridine in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Nucleophilic Reactions
The piperidine nitrogen and benzimidazole NH groups serve as nucleophilic centers:
a. Alkylation/Acylation
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Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF):
Example: Reaction with 2-ethoxyethyl chloride forms 1-(2-ethoxyethyl)-2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride, enhancing solubility for pharmacological use .
b. Reductive Amination
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Condensation with aldehydes (e.g., furan-2-carbaldehyde) in the presence of Na₂S₂O₄/MeOH yields secondary amines:
Electrophilic Aromatic Substitution
The benzimidazole core undergoes electrophilic substitution at the C5/C6 positions:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | 5-Nitro derivative | 68% | |
| Cl₂/AcOH | RT, 4h | 5-Chloro derivative | 75% | |
| Br₂/FeBr₃ | Reflux, 6h | 6-Bromo derivative | 62% |
Coupling Reactions
a. Suzuki-Miyaura Cross-Coupling
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Reacts with aryl boronic acids (e.g., 4-methylsulfonylphenylboronic acid) under Pd catalysis:
Applications: TLR9 inhibitor synthesis (patent WO2022040260A1) .
b. Amide/Sulfonamide Formation
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Uses HATU/DIPEA as coupling agents with carboxylic acids or sulfonyl chlorides:
Example: Reaction with 2,5-dimethoxybenzoic acid forms amide derivatives (70% yield) .
Salt Formation and Complexation
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Forms stable salts with acids (e.g., HCl, H₂SO₄) to improve crystallinity .
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Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the benzimidazole N atoms, studied for catalytic applications.
Microwave-Assisted Reactions
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Accelerates condensation reactions (e.g., with 6-chloro-1-methyl-1H-benzimidazole-2-thiol) at 180°C, reducing reaction time from 24h to 1h .
Biological Activity-Linked Reactions
a. PARP Inhibition
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Binds to PARP enzymes via π-π stacking (benzimidazole) and hydrogen bonding (piperidine NH), disrupting DNA repair .
b. Anti-inflammatory Derivatives
Comparative Reactivity Table
This compound’s reactivity is pivotal in synthesizing bioactive molecules, including PARP inhibitors and anti-inflammatory agents . Its dual heterocyclic structure enables tailored modifications for targeted therapeutic applications.
Scientific Research Applications
Antihistaminic Properties
2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride has been investigated for its role as an antihistamine. It competitively binds to histamine H1 receptors, preventing allergic symptoms such as sneezing and itching. This property is particularly beneficial in treating allergic rhinitis and urticaria, making it a valuable agent in allergy management.
Anti-inflammatory Effects
Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the production of nitric oxide and TNF-α, key mediators in inflammatory responses. One study reported an IC50 value of 0.86 µM for nitric oxide inhibition, demonstrating potent anti-inflammatory activity .
Analgesic Activity
The compound has also been evaluated for analgesic effects. In various animal models, it has shown efficacy in reducing pain responses comparable to standard analgesics like ibuprofen and diclofenac. Notably, one derivative demonstrated a reduction in ear edema in xylene-treated mice, indicating its potential as an analgesic agent .
Case Study 1: Allergy Treatment
A clinical trial involving this compound assessed its effectiveness in patients suffering from allergic rhinitis. Results indicated significant improvement in symptoms compared to placebo groups, with minimal central nervous system side effects reported .
Case Study 2: Inflammation and Pain Management
In a controlled study on inflammatory pain models, compounds derived from this compound exhibited considerable analgesic effects. Doses ranging from 4 to 12 mg/kg were tested against standard treatments, showing comparable or superior results in pain reduction .
Potential Applications in Drug Development
The structural characteristics of this compound suggest its utility as a lead compound for developing new therapeutic agents targeting histamine receptors and inflammatory pathways. The ongoing research into its derivatives continues to reveal promising pharmacological profiles, indicating potential applications in treating various conditions beyond allergies, such as chronic pain and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Table 1: Key Structural Differences Among Benzimidazole Derivatives
Key Observations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., from ) exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen, whereas piperidine in the target compound may improve lipophilicity and membrane permeability .
- Halogenated Phenyl Groups : Fluorine and chlorine substituents (e.g., 4-fluorophenyl in ) enhance receptor binding via hydrophobic and electronic effects, contrasting with the target compound’s aliphatic piperidine group .
Pharmacological Activity
Table 2: Comparative Pharmacological Data
Key Observations :
Physicochemical Properties
Table 3: NMR Data Comparison (Selected Derivatives)
Key Observations :
Biological Activity
2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core with a piperidine substituent, enhancing its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 272.17 g/mol. This unique structure allows for various interactions within biological systems, making it a candidate for pharmacological studies.
Research indicates that the compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It is known to inhibit specific enzymes and proteins, disrupting cellular processes in microorganisms and cancer cells. This can lead to cell cycle arrest and apoptosis in cancer cells, as well as inhibition of viral replication .
- Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages .
- Antimicrobial Activity : The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various benzimidazole derivatives, including this compound. The compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM, leading to increased apoptosis rates compared to controls .
- Anti-inflammatory Effects : In a controlled experiment using LPS-stimulated RAW 264.7 macrophages, the compound demonstrated potent inhibitory effects on NO production (IC50 = 0.86 µM) and TNF-α release (IC50 = 1.87 µM), surpassing the efficacy of traditional anti-inflammatory drugs like ibuprofen .
- Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains, showing complete inhibition of growth for S. aureus and E. coli at concentrations below 0.025 mg/mL, indicating its potential as a therapeutic agent against bacterial infections .
Q & A
Q. What are the standard synthetic routes for 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
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Route 1 : Reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with substituted isothiocyanates/isocyanates in the presence of triethylamine to form thiourea/urea derivatives (yields >70%) .
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Route 2 : Alkylation of benzimidazole precursors with halogenated intermediates, such as 4-chlorobenzyl chloride, under basic conditions (e.g., K₂CO₃) .
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Optimization : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency. Temperature control (e.g., reflux in ethanol) and stoichiometric ratios (1:1.2 benzimidazole:alkylating agent) enhance yields .
- Data Table :
| Synthetic Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea Derivatization | Triethylamine, isothiocyanates, RT, 24h | 75-85% | |
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 60-70% |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH₂ groups (δ 1.5–2.8 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 274.3 for C₁₂H₁₄ClN₃) .
- Chromatography : HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) ensures purity (>98%). Retention times vary with substituents (e.g., 8.2 min for unmodified benzimidazole) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, suggesting stability under standard synthesis conditions .
- pH Sensitivity : Hydrolytic degradation occurs in strongly acidic/basic media (pH <2 or >10). Buffered solutions (pH 6–8) are recommended for biological assays .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation or hydration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
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DFT Calculations : B3LYP/6-31G* optimizations predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. Electron-deficient benzimidazole rings favor nucleophilic attacks at the piperidine nitrogen .
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Docking Studies : Molecular docking against targets like uPAR (urokinase receptor) identifies binding affinities (e.g., ΔG = -8.2 kcal/mol) .
- Data Table :
| Computational Parameter | Value/Outcome | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.3–4.7 eV | |
| Binding Affinity (uPAR) | ΔG = -8.2 kcal/mol |
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Substituents at the piperidine and benzimidazole positions critically influence activity. For example:
- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity (MIC = 2 µg/mL against S. aureus) .
- Bulky substituents reduce bioavailability due to steric hindrance .
- Validation : Cross-testing in multiple assays (e.g., broth microdilution for antimicrobials, MTT for cytotoxicity) clarifies discrepancies .
Q. What mechanistic insights explain the compound’s role in inhibiting enzyme targets (e.g., kinases)?
- Methodological Answer :
- Kinase Inhibition : The benzimidazole core chelates Mg²⁺ ions in ATP-binding pockets (e.g., EGFR kinase, IC₅₀ = 0.8 µM). Piperidine flexibility allows conformational adaptation to hydrophobic pockets .
- Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition (Km unchanged, Vmax reduced) .
Methodological Considerations for Data Contradictions
- Example : Conflicting solubility reports (e.g., DMSO vs. aqueous buffers) are resolved by pre-saturating solvents with the compound and using sonication for 10–15 min .
- Example : Discrepant NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Internal standards (e.g., TMS) ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
